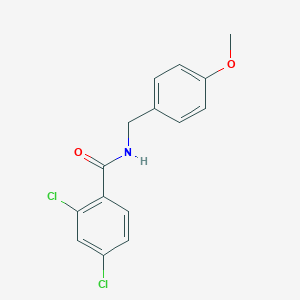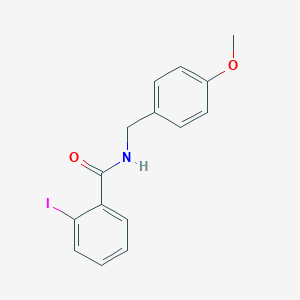![molecular formula C18H18N4O4 B398518 (3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B398518.png)
(3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxin ring fused with a pyridinylcarbonyl hydrazono group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]butanamide typically involves multiple steps, starting with the preparation of the benzodioxin ring and the pyridinylcarbonyl hydrazono group separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include hydrazine derivatives, pyridine carboxylic acids, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
(3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]butanamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]butanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin derivatives and pyridinylcarbonyl hydrazono compounds. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture.
Uniqueness
What sets (3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]butanamide apart is its unique combination of the benzodioxin ring and the pyridinylcarbonyl hydrazono group
Properties
Molecular Formula |
C18H18N4O4 |
|---|---|
Molecular Weight |
354.4g/mol |
IUPAC Name |
N-[(E)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutan-2-ylidene]amino]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H18N4O4/c1-12(21-22-18(24)14-4-2-3-7-19-14)10-17(23)20-13-5-6-15-16(11-13)26-9-8-25-15/h2-7,11H,8-10H2,1H3,(H,20,23)(H,22,24)/b21-12+ |
InChI Key |
LPLKLFSFFKIHDD-CIAFOILYSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=N1)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
solubility |
47.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B398457.png)

